molecular formula C6H12Cl2N2S B6225919 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 2770359-91-4

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No. B6225919
CAS RN: 2770359-91-4
M. Wt: 215.1
InChI Key:
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Description

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride, also known as MTED, is an organic compound that has been used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and it has several advantages and limitations for laboratory experiments.

Scientific Research Applications

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationship of thiazol compounds, and it has been used to study the mechanism of action of thiazol-containing drugs. It has also been used as a ligand for the synthesis of metal complexes, and for the synthesis of polymers.

Mechanism of Action

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride has several physiological effects, and these effects are believed to be mediated by its ability to interact with various proteins. It has been shown to bind to and activate the enzyme Trypsin, which is involved in the digestion of proteins. It has also been shown to bind to and activate the enzyme Cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride has several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant and neuroprotective effects, and it has been shown to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride has several advantages and limitations for laboratory experiments. One of its main advantages is its low cost, which makes it an attractive option for researchers. It is also relatively easy to synthesize and handle in the laboratory, and it does not require special storage conditions. However, it does have some limitations, such as its low solubility in water and its potential to cause skin irritation.

Future Directions

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride has many potential future directions for research. One potential direction is to further investigate its potential as a drug target. It could be used to develop new drugs to treat various diseases and conditions. Additionally, further research could be done to explore its potential as a ligand for the synthesis of metal complexes and polymers. It could also be used to study the structure-activity relationship of thiazol compounds, and to study the mechanism of action of thiazol-containing drugs. Finally, further research could be done to investigate its potential for use in gene therapy.

Synthesis Methods

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride can be synthesized by reacting 3-methyl-1,2-thiazol-5-amine with ethyl chloroformate in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces a mixture of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride and ethyl 2-(3-methyl-1,2-thiazol-5-yl)ethanoate. The mixture can be separated by recrystallization, and the desired product can be isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with ethylenediamine, followed by reduction and salt formation with hydrochloric acid.", "Starting Materials": [ "3-methyl-1,2-thiazole-5-carboxylic acid", "ethylenediamine", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 3-methyl-1,2-thiazole-5-carboxylic acid is reacted with ethylenediamine in the presence of water and ethyl acetate to form 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine.", "Step 2: The amine product from step 1 is then reduced using sodium borohydride in the presence of water and ethanol.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine." ] }

CAS RN

2770359-91-4

Product Name

2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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